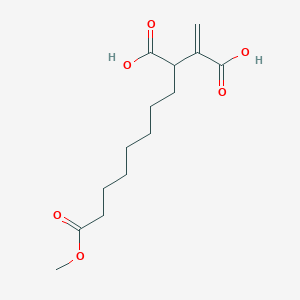
Tensyuic acid E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tensyuic acid E is a tensyuic acid that is itaconic acid which has been substituted at position 3 by a 7-(methoxycarbonyl)heptanyl group. The (+)-isomer, isolated from Aspergillus niger FKI-2342. It has a role as an Aspergillus metabolite. It is a tensyuic acid, a methyl ester and a dicarboxylic acid.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Tensyuic acid E, along with other tensyuic acids, has been studied for its antimicrobial properties. Research indicates that while tensyuic acid C exhibits moderate activity against Bacillus subtilis, this compound's efficacy against various microorganisms remains largely unexplored. The following table summarizes the antimicrobial activities observed for related compounds:
| Compound | Microorganism | Inhibition Zone (mm) | Concentration (μg/disk) |
|---|---|---|---|
| Tensyuic Acid C | Bacillus subtilis | 10 | 50 |
| This compound | Escherichia coli | Not tested | - |
| This compound | Candida albicans | Not tested | - |
This limited data suggests a need for further investigation into the antimicrobial potential of this compound against a broader spectrum of pathogens .
Biosynthesis Research
Recent studies have focused on the biosynthesis pathways of tensyuic acids in Aspergillus niger. This compound is believed to be synthesized via specific fatty acid synthases that are active in this organism. Genetic manipulation techniques, such as CRISPR/Cas9, have been employed to enhance the production of alkylcitric acids, including this compound. The following findings highlight the key aspects of this research:
- Gene Regulation : The gene NRRL3_11765 has been identified as a regulator of alkylcitric acid biosynthesis. Overexpression of this gene leads to increased production of secondary metabolites, including tensyuic acids .
- Metabolic Pathways : The metabolic pathway for this compound involves o-methylation processes that contribute to its unique structure and potential biological activities.
Potential Therapeutic Applications
While direct therapeutic applications of this compound are still under exploration, its structural similarities to known bioactive compounds suggest potential in various fields:
- Antibiotic Development : Given its origin from Aspergillus niger and its related antimicrobial properties, there is potential for development as a new antibiotic agent.
- Pharmaceutical Research : The unique chemical structure may offer novel interactions with biological targets, warranting further investigation in drug discovery programs.
Case Studies and Research Findings
Several studies have documented the isolation and characterization of tensyuic acids from Aspergillus niger, emphasizing their biological properties:
- A study published in the Chemical and Pharmaceutical Bulletin detailed the isolation and structural elucidation of multiple tensyuic acids, including E. It reported on their moderate antimicrobial activities and their classification within the itaconic acid family .
- Another research highlighted the genetic manipulation of Aspergillus niger to enhance alkylcitric acid production, indicating a promising avenue for industrial applications .
Propiedades
Fórmula molecular |
C14H22O6 |
|---|---|
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
2-(8-methoxy-8-oxooctyl)-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C14H22O6/c1-10(13(16)17)11(14(18)19)8-6-4-3-5-7-9-12(15)20-2/h11H,1,3-9H2,2H3,(H,16,17)(H,18,19) |
Clave InChI |
IOUNJEVHPQCKKE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCC(C(=C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















